![molecular formula C19H20N2O3 B1459711 N-Cbz-N'-cyclypropyl-DL-phenylglycinamide CAS No. 1393441-64-9](/img/structure/B1459711.png)
N-Cbz-N'-cyclypropyl-DL-phenylglycinamide
Overview
Description
N-Cbz-N'-cyclypropyl-DL-phenylglycinamide, commonly referred to as Cbz-Phe-Gly, is a synthetic amino acid derivative that has been used in a variety of scientific research applications. It is a cyclic derivative of the amino acid phenylalanine, and it is composed of an amide group, a cyclopropyl group, and a phenyl group. Cbz-Phe-Gly has a number of unique properties that make it an attractive compound for scientific research.
Scientific Research Applications
Organic Synthesis
N-Cbz-N’-cyclypropyl-DL-phenylglycinamide: is a valuable building block in organic synthesis. It can be used to introduce the Cbz-protected amino group into larger molecules. This is particularly useful in the synthesis of complex peptides and small molecules where the amino group needs to be protected to prevent unwanted reactions during the synthesis process .
Medicinal Chemistry
In medicinal chemistry, this compound serves as an intermediate in the design of pharmaceuticals. Its structural features allow for the creation of novel compounds with potential therapeutic effects. Researchers can modify the phenylglycinamide moiety to develop new drugs with improved efficacy and reduced side effects .
Material Science
The compound’s unique structure makes it suitable for modifying the surface properties of materials. For instance, it can be used to functionalize carbon nanotubes, enhancing their compatibility with other materials and making them more suitable for biomedical applications like drug delivery systems .
Nanotechnology
N-Cbz-N’-cyclypropyl-DL-phenylglycinamide: can be employed in nanotechnology for the functionalization of nanoparticles. This can improve the solubility and bioavailability of nanoparticles when used in biological systems, which is crucial for applications such as targeted drug delivery .
Green Chemistry
This compound can be used in green chemistry protocols, such as the protection of amines using eco-friendly methods. The Cbz group is a common protecting group for amines, and using this compound in a polyethylene glycol (PEG)-mediated reaction can lead to high yields while minimizing environmental impact .
Bioconjugation
The compound is useful for bioconjugation techniques, where it can be used to link biomolecules to other entities, such as fluorescent dyes or therapeutic agents. This application is essential in developing diagnostic tools and targeted therapies .
Catalysis
In catalysis, N-Cbz-N’-cyclypropyl-DL-phenylglycinamide can act as a ligand or a stabilizing agent for catalysts. This can enhance the efficiency of various chemical reactions, particularly in the synthesis of complex organic compounds .
Analytical Chemistry
Lastly, in analytical chemistry, derivatives of this compound can be used as standards or reagents in chromatographic techniques to help identify and quantify other substances within a mixture .
properties
IUPAC Name |
benzyl N-[2-(cyclopropylamino)-2-oxo-1-phenylethyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c22-18(20-16-11-12-16)17(15-9-5-2-6-10-15)21-19(23)24-13-14-7-3-1-4-8-14/h1-10,16-17H,11-13H2,(H,20,22)(H,21,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHICICJEIQKFTO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C(C2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901133817 | |
Record name | Carbamic acid, N-[2-(cyclopropylamino)-2-oxo-1-phenylethyl]-, phenylmethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901133817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Cbz-N'-cyclypropyl-DL-phenylglycinamide | |
CAS RN |
1393441-64-9 | |
Record name | Carbamic acid, N-[2-(cyclopropylamino)-2-oxo-1-phenylethyl]-, phenylmethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1393441-64-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbamic acid, N-[2-(cyclopropylamino)-2-oxo-1-phenylethyl]-, phenylmethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901133817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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